![molecular formula C16H20N4O4S2 B2468644 Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097862-45-6](/img/structure/B2468644.png)
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom . It also contains a sulfamoyl group (-SO2NH2), a carboxylate group (-COO-) and a tetrahydroquinazolin group, which is a type of bicyclic compound containing a quinazoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The thiophene ring would likely contribute to the compound’s aromaticity, while the sulfamoyl and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and carboxylate groups could make it polar and potentially soluble in water. The thiophene ring could contribute to its aromaticity and potentially its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Polyfunctionalized Quinolines Synthesis : A study detailed the synthesis of polyfunctionalized quinolines through the reaction of related chemical precursors, showcasing the compound's role in generating novel quinoline derivatives with potential applications in materials science and pharmaceutical chemistry (Tominaga, Luo, & Castle, 1994).
- One-Pot Synthesis of Polyhydroquinoline Derivatives : This compound's derivatives have been synthesized using a catalytic process, emphasizing its utility in creating complex organic molecules with efficiency and potential relevance in drug discovery and development (Khaligh, 2014).
- Formation and Transformation of Esters : Research on the compound’s reactivity with isothiocyanates led to the synthesis of new derivatives, highlighting its versatility in chemical transformations relevant to the development of new chemical entities (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Potential Biological Activity
- Anticancer Potential : A derivative, KYS05090, was shown to induce autophagy and apoptosis in cancer cells, suggesting the compound’s derivatives might have chemotherapeutic value (Rim et al., 2014).
- Antibacterial and Antifungal Activities : Some synthesized derivatives exhibited significant activity against bacterial and fungal strains, pointing towards the compound’s potential as a basis for developing new antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).
Fluorescent Sensors Development
- Europium(III) Complexes for pH Sensing : Derivatives have been incorporated into europium(III) complexes, forming fluorescent pH probes that can detect pH changes in biological systems, demonstrating the compound's application in creating tools for biological and chemical analysis (Zhang et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-20(2)16-17-9-10-8-11(4-5-12(10)18-16)19-26(22,23)13-6-7-25-14(13)15(21)24-3/h6-7,9,11,19H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDAZMNPWCHOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

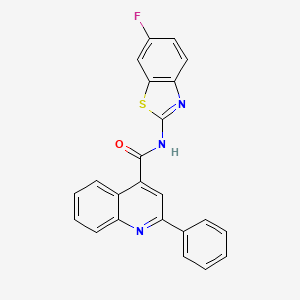

![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2468566.png)

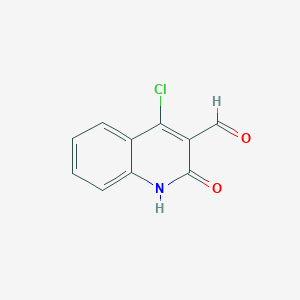
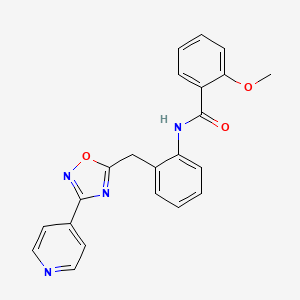
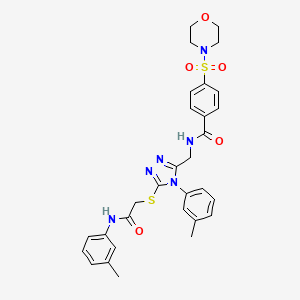
![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)
![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)
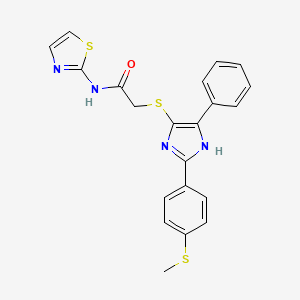
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468581.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)
![7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2468584.png)